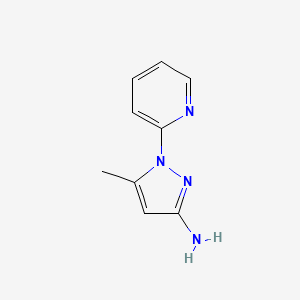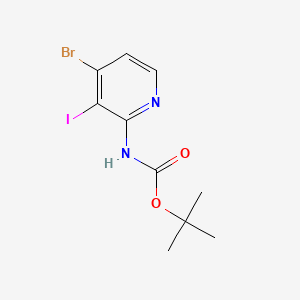
tert-butyl N-(4-bromo-3-iodopyridin-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(4-bromo-3-iodopyridin-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromine atom, an iodine atom, and a pyridine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique reactivity and functional groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-bromo-3-iodopyridin-2-yl)carbamate typically involves the reaction of 4-bromo-3-iodopyridine with tert-butyl carbamate. The reaction is usually carried out in the presence of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI) under mild conditions . The reaction proceeds through a nucleophilic substitution mechanism where the tert-butyl carbamate attacks the pyridine ring, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize by-products and improve the purity of the final product.
化学反応の分析
Types of Reactions: tert-Butyl N-(4-bromo-3-iodopyridin-2-yl)carbamate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and iodine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring and the carbamate group.
Deprotection: The tert-butyl group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs2CO3) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be employed.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for removing the tert-butyl group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the pyridine ring and carbamate group.
科学的研究の応用
Chemistry: In organic synthesis, tert-butyl N-(4-bromo-3-iodopyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound is used in medicinal chemistry for the development of pharmaceuticals. Its unique functional groups make it a valuable intermediate in the synthesis of drugs targeting various biological pathways .
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a useful compound for various industrial applications .
作用機序
The mechanism of action of tert-butyl N-(4-bromo-3-iodopyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context.
類似化合物との比較
- tert-Butyl N-(4-bromobutyl)carbamate
- tert-Butyl N-(3-iodopyridin-2-yl)carbamate
- tert-Butyl N-(4-chloropyridin-2-yl)carbamate
Uniqueness: tert-Butyl N-(4-bromo-3-iodopyridin-2-yl)carbamate is unique due to the presence of both bromine and iodine atoms on the pyridine ring. This dual halogenation provides distinct reactivity and allows for selective functionalization at different positions on the ring. Additionally, the tert-butyl carbamate group offers protection for the amine functionality, enabling selective deprotection and further modification .
特性
分子式 |
C10H12BrIN2O2 |
|---|---|
分子量 |
399.02 g/mol |
IUPAC名 |
tert-butyl N-(4-bromo-3-iodopyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H12BrIN2O2/c1-10(2,3)16-9(15)14-8-7(12)6(11)4-5-13-8/h4-5H,1-3H3,(H,13,14,15) |
InChIキー |
DCRWMKFNXZXPDB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1I)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


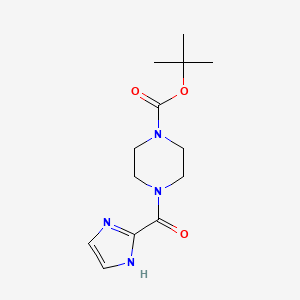
![6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride](/img/structure/B13452621.png)

amine](/img/structure/B13452625.png)
![3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]benzenemethanamine](/img/structure/B13452626.png)
![tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride](/img/structure/B13452631.png)

![(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid](/img/structure/B13452640.png)
![[2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]amine](/img/structure/B13452648.png)
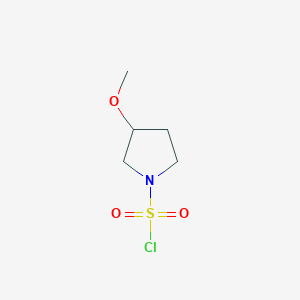
![3-Tert-butyl 1-methyl 5-formyl-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate](/img/structure/B13452679.png)
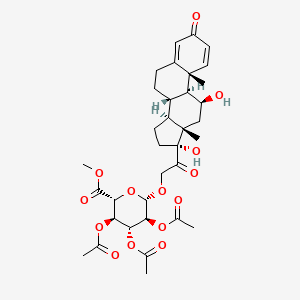
![3-[(2-Aminoethyl)amino]-4-hydroxycyclobut-3-ene-1,2-dione](/img/structure/B13452690.png)
